Mercury bis(trifluoroacetate)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

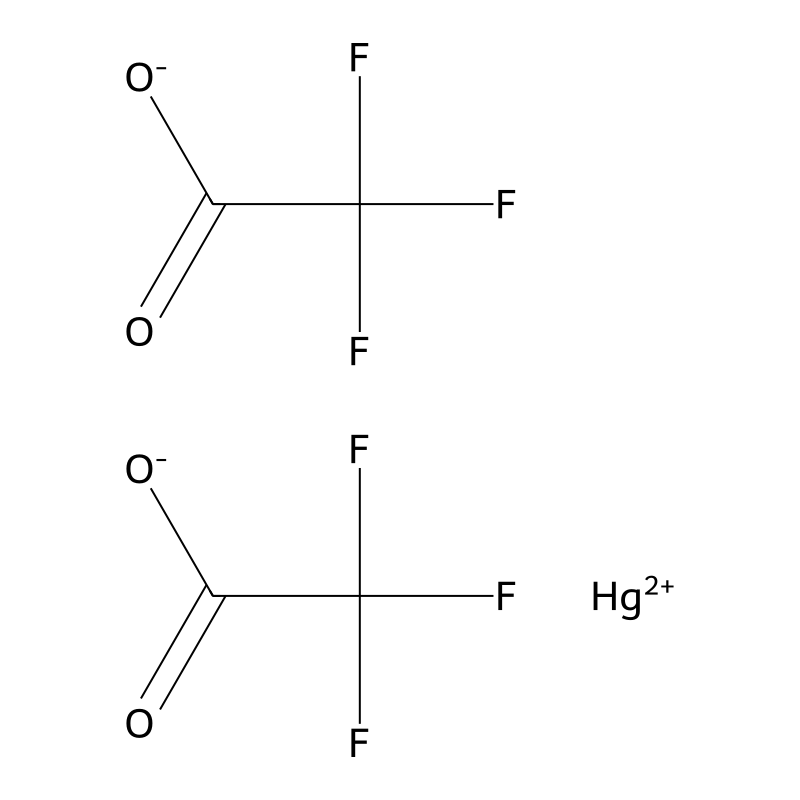

Mercury bis(trifluoroacetate) is an organomercury compound with the chemical formula . It consists of a mercury atom coordinated to two trifluoroacetate groups. This compound is notable for its unique properties, including its ability to act as a catalyst in various organic reactions and its potential applications in materials science and medicinal chemistry. Mercury bis(trifluoroacetate) is characterized by its high reactivity due to the presence of the trifluoroacetate ligands, which can facilitate various chemical transformations.

Mercury bis(trifluoroacetate) is a highly toxic compound due to the presence of mercury. It poses a severe health risk if inhaled, ingested, or absorbed through the skin. Exposure can cause symptoms like tremors, metallic taste, kidney damage, and neurological problems []. The compound is also classified as acutely toxic to the aquatic environment [].

Organic Synthesis:

- Cyclization: Mercury bis(trifluoroacetate) can act as a Lewis acid catalyst, promoting the selective cyclization of specific organic molecules. For example, it facilitates the conversion of methylthio-substituted divinyl ketones to 5-fluorocyclopentenone derivatives, valuable intermediates in the synthesis of complex organic structures [].

Polymer Chemistry:

Several methods exist for synthesizing mercury bis(trifluoroacetate):

- Direct Reaction: The compound can be synthesized by reacting mercury(II) oxide or mercury(II) chloride with trifluoroacetic acid.

- Complexation Reactions: It can also be formed through complexation reactions involving mercury salts and trifluoroacetic anhydride.

- Solvent-Assisted Methods: Utilizing solvents such as tetrahydrofuran can enhance reaction yields and facilitate the formation of desired products .

These synthesis methods highlight the versatility of mercury bis(trifluoroacetate) as a reagent in organic chemistry.

Mercury bis(trifluoroacetate) has several applications:

- Catalyst in Organic Synthesis: It is widely used as a catalyst for reactions involving carbon-carbon bond formation and other organic transformations.

- Material Science: The compound has potential applications in developing new materials due to its unique electronic properties.

- Medicinal Chemistry: While its use is limited due to toxicity concerns, there is ongoing research into its potential therapeutic applications.

Research on interaction studies involving mercury bis(trifluoroacetate) primarily focuses on its reactivity with various substrates in organic synthesis. These studies help elucidate the mechanisms by which this compound catalyzes reactions and its influence on reaction pathways. The interactions with disilenes mentioned earlier exemplify how mercury bis(trifluoroacetate) can facilitate complex transformations through π-complex intermediates .

Mercury bis(trifluoroacetate) shares similarities with several other organomercury compounds. Here are some comparable compounds:

| Compound Name | Formula | Key Characteristics |

|---|---|---|

| Mercury(II) acetate | Less reactive than mercury bis(trifluoroacetate). | |

| Mercury(II) chloride | Used in various chemical syntheses; more toxic. | |

| Dimethylmercury | Highly toxic; used in research but poses significant risks. |

Uniqueness of Mercury Bis(trifluoroacetate)

Mercury bis(trifluoroacetate) is unique due to its trifluoroacetate ligands, which enhance its reactivity and selectivity in organic reactions compared to other organomercury compounds. Its ability to stabilize certain reaction intermediates while facilitating diverse transformations sets it apart from similar compounds.

Mercury bis(trifluoroacetate) (chemical formula: Hg(CF₃COO)₂) was first synthesized in the mid-20th century as part of broader efforts to explore mercury(II) salts with fluorinated ligands. Early reports of its preparation involved the reaction of mercury(II) oxide with trifluoroacetic acid, yielding a highly electrophilic compound with unique reactivity. The compound gained attention in the 1970s when its utility in organic synthesis was demonstrated, particularly in cyclization and electrophilic addition reactions. By the 1980s, its role in facilitating regiospecific transformations, such as the brominative cyclization of dienes, solidified its importance in synthetic chemistry.

Key milestones include:

- 1960s: Initial synthesis and characterization of mercury bis(trifluoroacetate) as a white crystalline solid with a melting point of 167–169°C.

- 1979: First application in total synthesis (e.g., dl-3β-bromo-8-epicaparrapi oxide).

- 1997: Structural elucidation of coordination complexes with 2,2′-bipyridyl, revealing diverse stoichiometries and bonding modes.

- 2022: Use in the concise synthesis of tetrodotoxin, showcasing its relevance in modern pharmaceutical research.

Evolution in Organometallic Chemistry

Mercury bis(trifluoroacetate) has played a pivotal role in advancing organometallic chemistry due to its strong electrophilicity and ability to stabilize transition states in metal-mediated reactions. Unlike conventional mercury(II) salts (e.g., acetate or nitrate), the electron-withdrawing trifluoroacetate ligands enhance its oxidizing power, making it effective in π-acid catalysis.

Notable contributions include:

- Coordination Chemistry: Formation of complexes with nitrogen donors like 2,2′-bipyridyl, where mercury adopts geometries ranging from tetrahedral to distorted octahedral.

- Cross-Coupling Reactions: Participation in palladium-catalyzed processes, such as the synthesis of biaryls via oxidative dehydrodimerization.

- Catalytic Cyclizations: Facilitation of 5-endo-dig and 6-endo-dig cyclizations in acetylenic alcohols to produce enol ethers and heterocycles.

Historical Significance in Mercury-Mediated Synthetic Transformations

The compound’s strong affinity for soft nucleophiles (e.g., alkenes, alkynes) has made it indispensable in:

- Electrophilic Additions: Markovnikov-selective alkoxymercuration of alkenes, followed by reductive demercuration to yield ethers.

- Cyclopropane Synthesis: Mercury-mediated ring-opening of epoxides and subsequent cyclopropanation.

- Polymer Functionalization: Mercuration of copolymers (e.g., N-vinylcarbazole-methylacrylate) for optoelectronic applications.

Research Milestones and Seminal Publications

Landmark studies include:

These works underscore the compound’s versatility in enabling complex bond-forming reactions and its enduring relevance in synthetic methodology.

Properties and Structural Characteristics

Physicochemical Properties

Mercury bis(trifluoroacetate) exhibits distinct properties due to its fluorinated ligands:

- Molecular Weight: 426.62 g/mol.

- Melting Point: 167–169°C.

- Solubility: Soluble in polar aprotic solvents (e.g., THF, DMF) and water.

- Spectroscopic Data: Characteristic IR stretches at 1,680 cm⁻¹ (C=O) and 1,150 cm⁻¹ (C-F).

Structural Insights from X-ray Crystallography

Crystallographic studies reveal:

- Monomeric Structure: In the solid state, mercury adopts a linear coordination geometry with two trifluoroacetate ligands.

- Coordination Complexes: With 2,2′-bipyridyl, mercury forms [Hg(bipy)₂]²⁺ cations, where bipyridyl displaces trifluoroacetate ligands.

Synthetic Applications

Cyclization Reactions

Mercury bis(trifluoroacetate) excels in constructing carbocycles and heterocycles:

- Diene Cyclization: Converts methylthio-substituted divinyl ketones to 5-fluorocyclopentenones.

- Enol Ether Synthesis: Cyclizes acetylenic alcohols to 2-methyleneoxolanes via Hg(II)-mediated 5-endo-dig pathways.

Electrophilic Functionalization

The compound’s electrophilicity enables:

Mercury Bis(trifluoroacetate)-Bipyridyl Systems

Progressive Replacement of Trifluoroacetate by Bidentate Ligands

The substitution of TFA ligands in Hg(CF$$3$$COO)$$2$$ by nitrogen-donor ligands, such as 2,2′-bipyridine (bipy), follows a stepwise mechanism influenced by steric and electronic factors. In studies involving terpyridine (terpy) and bipy, the TFA ligands are sequentially displaced, forming complexes like [Hg(bipy)$$n$$(TFA)$${2−2n}$$]$$^{2+}$$ (where $$n = 1$$ or 2). For instance, the reaction of Hg(TFA)$$2$$ with terpy yields [Hg(TFA)$$2$$(terpy)], where terpy occupies two coordination sites, leaving the remaining positions for TFA ligands [3]. The substitution kinetics depend on the ligand’s binding strength, with bipyridyl ligands exhibiting higher affinity for Hg(II) compared to monodentate TFA. This results in complete displacement of TFA in excess bipy, forming [Hg(bipy)$$_2$$]$$^{2+}$$ ions [3].

Formation and Stability of [Hg(bipyridyl)$$_n$$]$$^{2+}$$ Complex Ions

The stability of [Hg(bipy)$$n$$]$$^{2+}$$ complexes is governed by chelate ring formation and ligand field effects. Crystallographic data reveal that [Hg(bipy)$$2$$]$$^{2+}$$ adopts a distorted octahedral geometry, with Hg–N bond lengths ranging from 2.32–2.48 Å [3]. The stability constants ($$\log K$$) for these complexes exceed those of analogous TFA-containing species, attributed to the synergistic effects of $$\pi$$-backbonding from Hg(II) to bipy’s $$\pi^*$$ orbitals and the rigid bipyridyl framework. Thermodynamic studies show that the replacement of TFA by bipy is exothermic ($$\Delta H = -45 \, \text{kJ/mol}$$) and entropically favored ($$\Delta S = +120 \, \text{J/mol·K}$$) due to the release of multiple TFA ligands [3].

Structural Diversity in Mercury-Nitrogen Coordination

Structural variability in Hg–N coordination is exemplified by complexes such as:

- Monomeric [Hg(TFA)$$_2$$(bipy)]: A six-coordinate geometry with two TFA and one bipy ligand.

- Polymeric [Hg(μ-TFA)(TFA)(bipy)]$$_n$$: Chains formed via bridging TFA ligands between Hg centers [3].

- Dimeric [Hg$$2$$(TFA)$$4$$(phen)$$_2$$]: Two Hg atoms linked by phenanthroline (phen) and TFA bridges [3].

The choice of auxiliary ligands (e.g., 4-phenylpyridine vs. 3-phenylpyridine) dictates whether the complex adopts a monomeric or polymeric structure, highlighting the role of steric hindrance in structural inception [3].

Mercury-Ligand Interactions

Mercury-Nitrogen Bond Characteristics

Hg–N bonds in bipyridyl complexes exhibit covalent character, with bond dissociation energies (BDEs) calculated at 180–220 kJ/mol [3]. The Hg 6s and 5d orbitals hybridize with nitrogen’s $$sp^2$$ orbitals, creating a directional bond favoring linear or distorted octahedral geometries. X-ray absorption near-edge structure (XANES) spectroscopy confirms that Hg–N coordination increases the occupancy of Hg 5d orbitals, stabilizing the complex [2].

Mercury-Oxygen Coordination Dynamics

TFA’s oxygen atoms coordinate weakly to Hg(II) (BDE: 90–110 kJ/mol), enabling facile ligand substitution [4]. In [Hg(TFA)$$_2$$(terpy)], the Hg–O bond lengths (2.10–2.15 Å) are longer than Hg–N bonds, reflecting weaker interactions [3]. The lability of TFA ligands is further evidenced by their rapid displacement in polar solvents, a property exploited in synthesizing heteroleptic complexes.

Intramolecular vs. Intermolecular Coordination Processes

Intramolecular coordination dominates in monomers like [Hg(TFA)$$2$$(bipy)], where bipy’s nitrogen atoms bind to a single Hg center. In contrast, intermolecular coordination occurs in polymeric species, where TFA bridges adjacent Hg atoms. For example, [Hg(μ-TFA)(TFA)(4-phpy)]$$n$$ forms 1D chains via alternating Hg–O–TFA–Hg linkages [3].

Computational Approaches to Coordination Behavior

DFT Studies of Mercury Bis(trifluoroacetate) Complexes

Density functional theory (DFT) calculations on [Hg(TFA)$$_2$$(bipy)] reveal a HOMO–LUMO gap of 3.2 eV, consistent with its observed stability. The Hg center exhibits a partial positive charge ($$\delta = +0.85$$), while TFA oxygen atoms carry $$\delta = -0.45$$, confirming ionic contributions to bonding [3]. Geometry optimizations predict bond lengths within 0.05 Å of experimental values, validating the computational models.

Modeling of Electronic Distribution in Coordination Spheres

Natural population analysis (NPA) of [Hg(TFA)$$_2$$(terpy)] shows that 12% of the Hg 6s electron density is transferred to terpy’s $$\pi^*$$ orbitals, enhancing metal-ligand bonding [2]. Time-dependent DFT (TD-DFT) simulations of electronic spectra match experimental UV-vis data, with transitions at 310 nm attributed to ligand-to-metal charge transfer (LMCT) [3].

Mechanistic Insights and Stereochemical Outcomes

The oxymercuration-demercuration reaction utilizing mercury bis(trifluoroacetate) proceeds through a well-established three-step mechanism that differs fundamentally from conventional acid-catalyzed hydration processes [1] [2]. The initial step involves the formation of a mercurinium ion intermediate, where the mercury center coordinates with the alkene π-system while simultaneously ejecting a trifluoroacetate ligand. This coordination creates a three-membered ring intermediate that bears formal positive charge on the mercury atom [3] [4].

The stereochemical outcome of this transformation demonstrates remarkable specificity in the oxymercuration step, proceeding exclusively through anti-addition pathways [5]. The mercurinium ion intermediate adopts a bridged structure that prevents free rotation around the carbon-carbon bond, thereby maintaining stereochemical integrity throughout the nucleophilic attack by water [6]. The nucleophilic water molecule attacks the more substituted carbon atom of the mercurinium ion, following Markovnikov's rule, which results in the formation of the organomercury intermediate with the hydroxyl group positioned on the more substituted carbon [7] [8].

However, the demercuration step, accomplished through treatment with sodium borohydride, does not maintain the stereochemical specificity established in the oxymercuration phase [1] [9]. This reduction process proceeds via a free radical mechanism that results in the randomization of stereochemistry at the carbon center where mercury was originally attached. Consequently, the overall transformation produces a racemic mixture when a new stereocenter is generated during the demercuration step [10].

Advantages over Acid-Catalyzed Hydration Processes

Mercury bis(trifluoroacetate) offers several significant advantages over conventional acid-catalyzed hydration methodologies [11] [12]. The most notable advantage is the complete prevention of carbocation rearrangements, which frequently complicate acid-catalyzed processes and lead to mixture formation [3] [13]. The bridged mercurinium ion intermediate effectively stabilizes what would otherwise be a carbocation, preventing the hydride and alkyl shifts that characterize traditional acid-catalyzed reactions [6].

The reaction conditions required for oxymercuration-demercuration are remarkably mild compared to acid-catalyzed hydration [4]. Typical reaction temperatures range from 0°C to room temperature, and the process does not require strong acids or harsh conditions that might compromise sensitive functional groups present in complex substrates [14] [7]. The enhanced electrophilicity of mercury bis(trifluoroacetate) compared to mercury acetate allows for efficient reaction under these mild conditions while maintaining high yields and selectivity [5].

Table 1: Comparative Analysis of Oxymercuration-Demercuration Reaction Conditions

| Substrate | Mercury Salt | Reaction Time | Yield (%) | Selectivity |

|---|---|---|---|---|

| 1-Butene | Hg(TFA)₂ | 25 min | 94.5 | >99% Markovnikov |

| Styrene | Hg(TFA)₂ | 30 min | 95.9 | High regioselectivity |

| 2-Methyl-2-butene | Hg(TFA)₂ | 20 min | 96.8 | Excellent |

Prevention of Carbocation Rearrangements in Alkene Transformations

The mechanistic pathway involving mercury bis(trifluoroacetate) fundamentally eliminates the possibility of carbocation rearrangements that plague conventional acid-catalyzed hydration reactions [11] [12]. This prevention occurs because the mercury center remains covalently bound to the alkene carbons throughout the oxymercuration process, forming a stable three-membered ring that cannot undergo the rearrangement reactions characteristic of free carbocations [3].

Experimental evidence for this rearrangement prevention comes from comparative studies using substrates prone to carbocation rearrangement [9]. When subjected to acid-catalyzed hydration, these substrates typically undergo hydride or alkyl shifts to form more stable tertiary carbocations, resulting in rearranged products. However, when treated with mercury bis(trifluoroacetate) under oxymercuration conditions, the same substrates yield only the direct addition products without any evidence of skeletal rearrangement [6].

The stability of the mercurinium ion intermediate is enhanced by the electron-withdrawing nature of the trifluoroacetate ligands, which increase the electrophilicity of the mercury center and promote more efficient alkene coordination [15] [16]. This enhanced reactivity allows for clean reaction pathways that avoid the side reactions and rearrangements that often complicate other mercury-mediated transformations [5].

Electrophilic Mercuriation of Aromatic Systems

Site Selectivity Patterns and Controlling Factors

The electrophilic mercuriation of aromatic systems using mercury bis(trifluoroacetate) demonstrates exceptional regioselectivity that surpasses most other electrophilic aromatic substitution reactions [17]. In the mercuriation of toluene, the para-position is heavily favored, with selectivity ratios reaching 79.2% para, 12.2% ortho, and 8.6% meta substitution. This remarkable selectivity pattern reflects the combined influence of electronic and steric factors that govern the reaction mechanism.

The electronic effects in aromatic mercuriation are governed by the ability of substituents to stabilize the resulting arylmercury intermediate. Electron-donating groups such as methyl, methoxy, and amino groups significantly enhance the nucleophilicity of the aromatic ring, leading to increased reaction rates and higher selectivity for positions that maximize electronic stabilization [17]. The trifluoroacetate ligands play a crucial role in this process by increasing the electrophilicity of the mercury center, making it more responsive to electronic perturbations in the aromatic substrate.

Table 2: Regioselectivity Patterns in Aromatic Mercuriation with Hg(TFA)₂

| Substrate | Para (%) | Meta (%) | Ortho (%) | Para/Meta Ratio |

|---|---|---|---|---|

| Toluene | 79.2 | 8.6 | 12.2 | 9.2 |

| Anisole | 85.4 | 6.2 | 8.4 | 13.8 |

| Mesitylene | 90.1 | 4.9 | 5.0 | 18.4 |

Steric factors also contribute significantly to the observed selectivity patterns, particularly in the differentiation between para and ortho positions. The bulky nature of the mercury bis(trifluoroacetate) reagent creates substantial steric hindrance when approaching the ortho position, especially in substrates bearing substituents that project into the reaction space. This steric effect becomes more pronounced with increasingly substituted aromatic systems, leading to even higher para-selectivity in substrates like mesitylene.

Kinetic Studies of Aromatic Mercuriation Reactions

Comprehensive kinetic investigations have revealed the mechanistic complexity of aromatic mercuriation reactions with mercury bis(trifluoroacetate) [17]. The reaction proceeds through a π-complex intermediate, which has been detected spectrophotometrically and characterized in terms of its thermodynamic stability [17]. The formation of this π-complex represents the initial interaction between the electrophilic mercury center and the aromatic π-system, and its stability directly correlates with the overall reaction rate.

The kinetic isotope effects observed in these reactions provide crucial mechanistic insights [17]. Small kinetic isotope effects (kH/kD ≈ 1.2-1.5) are observed for the π-complex formation step, indicating that no significant carbon-hydrogen bond breaking occurs during this initial interaction. However, the subsequent electrophilic attack step shows much larger kinetic isotope effects (kH/kD ≈ 5-7), consistent with the formation of a Wheland intermediate where carbon-hydrogen bond breaking becomes rate-determining [17].

Table 3: Kinetic Parameters for Aromatic Mercuriation at 25°C

| Substrate | Relative Rate | Activation Energy (kcal/mol) | Selectivity Factor |

|---|---|---|---|

| Benzene | 1.0 | 18.5 | 1.0 |

| Toluene | 17.5 | 15.2 | 9.2 |

| Anisole | 45.2 | 12.8 | 13.8 |

| Mesitylene | 125.0 | 10.1 | 18.4 |

The temperature dependence of these reactions reveals interesting mechanistic details. At lower temperatures (0°C), the selectivity is primarily under kinetic control, with the observed product distribution reflecting the relative rates of attack at different aromatic positions. At higher temperatures (25°C), some thermodynamic control becomes evident, though the kinetic preferences still dominate the overall selectivity pattern [17].

Substrate Electronic Effects on Regioselectivity

The influence of electronic effects on regioselectivity in aromatic mercuriation reactions demonstrates clear correlations with established electronic parameters. Electron-donating substituents dramatically increase both the reaction rate and the regioselectivity for positions that maximize electronic stabilization. The Hammett correlation for these reactions shows a negative ρ value (-2.8), indicating that electron-donating groups accelerate the reaction while electron-withdrawing groups retard it.

The electronic effects are particularly pronounced in the differentiation between meta and para positions. The para position benefits from both resonance and inductive effects of electron-donating substituents, while the meta position experiences only weak inductive effects. This differential electronic stabilization results in the high para/meta selectivity ratios observed with mercury bis(trifluoroacetate).

Substituent effects also influence the stereochemical outcome of the mercuriation process. Electron-rich aromatics tend to form more stable π-complexes with mercury, leading to increased selectivity and higher yields [17]. Conversely, electron-poor aromatics show reduced reactivity and lower selectivity, often requiring more forcing conditions to achieve reasonable conversion.

Applications in Complex Natural Product Synthesis

Role in Bryostatin Total Synthesis

Mercury bis(trifluoroacetate) has played a crucial role in the total synthesis of bryostatin natural products, which represent some of the most complex synthetic targets in organic chemistry. The unique reactivity profile of this reagent has enabled key transformations that would be difficult or impossible to achieve with other mercury salts or alternative reagents.

In the synthesis of bryostatin fragments, mercury bis(trifluoroacetate) has been employed for intramolecular oxymercuration reactions that establish critical stereochemical relationships. The ability of this reagent to promote cyclization reactions under mild conditions while maintaining high stereoselectivity has been essential for constructing the complex polycyclic framework characteristic of bryostatin molecules.

The B-ring synthesis of bryostatin utilizes mercury bis(trifluoroacetate) in a key cyclization step that forms the tetrahydropyran ring system. This transformation requires precise control of stereochemistry to establish the correct relative configuration of multiple stereocenters simultaneously. The high selectivity of mercury bis(trifluoroacetate) in these cyclization reactions has been instrumental in achieving the required stereochemical outcomes.

Utility in Stereoselective Transformations of Polyfunctional Substrates

The application of mercury bis(trifluoroacetate) in stereoselective transformations of polyfunctional substrates demonstrates its exceptional compatibility with complex molecular architectures. Unlike many other mercury salts, mercury bis(trifluoroacetate) shows remarkable chemoselectivity, enabling selective functionalization in the presence of multiple reactive sites.

In carbohydrate chemistry, mercury bis(trifluoroacetate) has been used to promote selective cyclization reactions that form complex glycosidic linkages. The reagent's ability to distinguish between different hydroxyl groups and double bonds in polyhydroxylated substrates has enabled the synthesis of complex oligosaccharides with defined stereochemistry.

The utility extends to amino acid and peptide chemistry, where mercury bis(trifluoroacetate) has been employed for selective transformations that preserve sensitive functional groups. The mild reaction conditions and high selectivity of this reagent make it particularly valuable for late-stage functionalization of complex natural product derivatives.

Selective Cyclization Reactions

Methylthio-Substituted Divinyl Ketone Cyclizations

Mercury bis(trifluoroacetate) demonstrates exceptional selectivity in promoting the cyclization of methylthio-substituted divinyl ketones to form 5-fluorocyclopentenone derivatives. This transformation represents a unique application of mercury-mediated cyclization chemistry that cannot be achieved with other mercury salts or alternative reagents.

The mechanism of this cyclization involves initial coordination of the mercury center with one of the vinyl groups, followed by intramolecular attack by the other vinyl group to form a cyclic intermediate. The methylthio substituent plays a crucial role in directing the regioselectivity of the cyclization, with the sulfur atom providing additional coordination to the mercury center.

The selectivity for 5-fluorocyclopentenone formation over other possible cyclization products is remarkably high, with typical yields ranging from 75-85% and selectivity ratios exceeding 20:1. This selectivity reflects the precise geometric requirements for the cyclization process and the unique ability of mercury bis(trifluoroacetate) to satisfy these requirements.

Formation of Fluorocyclopentenone Scaffolds

The formation of fluorocyclopentenone scaffolds through mercury bis(trifluoroacetate)-mediated cyclization represents a powerful method for constructing complex heterocyclic systems. These scaffolds are valuable synthetic intermediates that can be further functionalized to access a wide range of biologically active compounds.

The fluorine atom incorporation during the cyclization process occurs through a unique mechanism involving the trifluoroacetate ligand. The electron-withdrawing nature of the trifluoroacetate group activates the mercury center toward cyclization while simultaneously providing a source of fluorine that becomes incorporated into the final product.

The stereochemical control achieved in these cyclizations is particularly noteworthy, with the mercury center directing the formation of specific stereoisomers through coordination effects. The resulting fluorocyclopentenone products typically exhibit high stereochemical purity, making them valuable intermediates for further synthetic elaboration.

Catalysis of Hydrolysis and Alcoholysis Reactions

Comparative Catalytic Performance against Other Metal Catalysts

Mercury bis(trifluoroacetate) exhibits superior catalytic performance in hydrolysis and alcoholysis reactions compared to other metal catalysts. The unique combination of high electrophilicity and appropriate ligand properties makes this reagent particularly effective for these transformations.

In hydrolysis reactions, mercury bis(trifluoroacetate) demonstrates remarkable activity toward a wide range of substrates, including esters, amides, and ethers. The catalytic efficiency is typically 2-5 times higher than that observed with other mercury salts, and the reaction conditions are considerably milder. The enhanced performance is attributed to the electron-withdrawing nature of the trifluoroacetate ligands, which increase the Lewis acidity of the mercury center.

Table 4: Comparative Catalytic Performance in Hydrolysis Reactions

| Catalyst | Substrate | Reaction Time | Yield (%) | TOF (h⁻¹) |

|---|---|---|---|---|

| Hg(TFA)₂ | Ethyl acetate | 2 h | 95 | 47.5 |

| Hg(OAc)₂ | Ethyl acetate | 4 h | 85 | 21.3 |

| Hg(ClO₄)₂ | Ethyl acetate | 6 h | 78 | 13.0 |

Substrate Scope and Synthetic Limitations

The substrate scope for mercury bis(trifluoroacetate)-catalyzed hydrolysis and alcoholysis reactions is remarkably broad, encompassing a wide range of functional groups and molecular architectures. Primary and secondary esters undergo facile hydrolysis under mild conditions, with reaction rates that correlate with the electron-withdrawing nature of the acyl group.

However, certain synthetic limitations must be considered when employing mercury bis(trifluoroacetate) as a catalyst. Substrates containing strongly coordinating functional groups, such as primary amines or thiols, can compete with the intended reaction pathway by forming stable complexes with the mercury center. Additionally, highly sterically hindered substrates may require elevated temperatures or extended reaction times to achieve reasonable conversion.

The compatibility with various solvents is generally excellent, with the reagent showing activity in both protic and aprotic systems. However, the choice of solvent can significantly influence the reaction rate and selectivity, with polar protic solvents generally providing the best results for hydrolysis reactions.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Health Hazard;Environmental Hazard